molecular formula C13H11ClN2O3 B2377063 2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan CAS No. 866150-80-3

2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan

Cat. No.: B2377063
CAS No.: 866150-80-3
M. Wt: 278.69
InChI Key: BMKQIRMLOVMLNU-SXGWCWSVSA-N
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Description

“2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan” is a chemical compound with the molecular formula C13H11ClN2O3 . It has a molecular weight of 278.69 g/mol . The compound is also known by other names such as “(Z)-1-(furan-2-yl)ethylideneamino] N-(4-chlorophenyl)carbamate” and “AKOS005109025” among others .


Molecular Structure Analysis

The compound has a complex structure that includes a furan ring, a carbonyl group, and a chloroaniline group . The InChI string representation of the compound is "InChI=1S/C13H11ClN2O3/c1-9(12-3-2-8-18-12)16-19-13(17)15-11-6-4-10(14)5-7-11/h2-8H,1H3,(H,15,17)/b16-9-" . The compound’s SMILES representation is "C/C(=N/OC(=O)NC1=CC=C(C=C1)Cl)/C2=CC=CO2" .


Physical and Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 3.4, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 278.0458199 g/mol . The compound has a topological polar surface area of 63.8 Ų . It has a heavy atom count of 19 . The compound has a formal charge of 0 . Its complexity, as computed by Cactvs, is 341 .

Scientific Research Applications

1. Synthesis of Furan Derivatives

Research demonstrates the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters via direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives. This process highlights the potential for creating high-value-added furan derivatives under mild conditions (Gabriele et al., 2012).

2. Photochemical Preparation of Heterocycles

Another study explores the easy photochemical preparation of 2-Dimethylaminophenylfurans and related heterocycles. This process involves photolysis of 4-chloro-N,N-dimethylaniline in the presence of furan, demonstrating a methodology for creating complex furan structures (Guizzardi et al., 2000).

3. Paterno-Buchi Photocyclization

The Paterno-Buchi photocyclization of 2-siloxyfurans with carbonyl compounds reveals notable substituent effects on regioselectivity in the formation of bicyclic exo-oxetanes. This study contributes to understanding the photoreaction mechanisms involving furan compounds (Abe, Torii, & Nojima, 2000).

4. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans

A significant advancement is seen in Cobalt(III)-catalyzed synthesis of indazoles and furans via C–H bond functionalization. This method offers a cost-effective and efficient route for assembling heterocycles, crucial for pharmaceutical and materials research (Hummel & Ellman, 2014).

Properties

IUPAC Name

[(Z)-1-(furan-2-yl)ethylideneamino] N-(4-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-9(12-3-2-8-18-12)16-19-13(17)15-11-6-4-10(14)5-7-11/h2-8H,1H3,(H,15,17)/b16-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKQIRMLOVMLNU-SXGWCWSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NC1=CC=C(C=C1)Cl)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)NC1=CC=C(C=C1)Cl)/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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